

Technical Support Center: Identifying Potential Off-Target Effects of Envudeucitinib

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Compound of Interest

Compound Name: *Envudeucitinib*

Cat. No.: *B15614739*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of **Envudeucitinib** in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Envudeucitinib**?

A1: **Envudeucitinib** (also known as ESK-001) is an oral, highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3] Unlike ATP-competitive inhibitors that bind to the highly conserved active site of kinases, **Envudeucitinib** binds to the regulatory pseudokinase (JH2) domain of TYK2.[4][5][6] This allosteric mechanism "locks" TYK2 in an inactive conformation, preventing it from mediating downstream signaling.[4] This mode of action is designed to provide high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3), thereby minimizing off-target effects.[7][8]

Q2: Which signaling pathways are primarily affected by **Envudeucitinib**?

A2: **Envudeucitinib** primarily inhibits TYK2-mediated signaling pathways, which are crucial for the response to several key cytokines involved in autoimmune and inflammatory diseases.[2] These include the Interleukin-23 (IL-23)/T-helper 17 (Th17) axis, the Interleukin-12 (IL-12)/T-helper 1 (Th1) axis, and the Type I Interferon (IFN) pathway.[4][8] By inhibiting TYK2, **Envudeucitinib** blocks the phosphorylation of downstream Signal Transducer and Activator of

Transcription (STAT) proteins, which are essential for the transcription of pro-inflammatory genes.[4]

Q3: What are the most likely off-target kinases for **Envudeucitinib**?

A3: Due to its allosteric mechanism of action targeting the less conserved pseudokinase domain, **Envudeucitinib** is designed for high selectivity against other JAK family members (JAK1, JAK2, and JAK3).[5][9] Preclinical data indicates that **Envudeucitinib** has an IC₅₀ of over 30,000 nM for JAK1, JAK2, and JAK3, demonstrating a very high degree of selectivity.[9][10] However, at sufficiently high concentrations, any inhibitor may exhibit off-target activity. A kinome-wide scan would be the most comprehensive method to identify any unforeseen off-target kinases.

Q4: Which cell lines are suitable for studying **Envudeucitinib**'s on-target and off-target effects?

A4: The choice of cell line depends on the specific research question.

- For on-target TYK2 engagement: HEK293 cells are commonly used for transient transfection of a NanoLuc-TYK2 fusion vector for NanoBRET assays.[11][12]
- For downstream signaling analysis:
 - Human T-cell lines such as Kit225 can be used to study IFN α -induced STAT1 phosphorylation.[13]
 - The human keratinocyte cell line HaCaT is relevant for psoriasis research and can be stimulated with IL-23 to induce STAT3 phosphorylation.
 - Primary cells like peripheral blood mononuclear cells (PBMCs) provide a more physiologically relevant system to assess the effects on cytokine-induced STAT phosphorylation.[14]
- For cell proliferation assays: Ba/F3 cells, an IL-3 dependent murine pro-B cell line, can be engineered to express a constitutively active form of TYK2, making their proliferation dependent on TYK2 activity.

Quantitative Data: Selectivity Profile of Envudeucitinib

The selectivity of a kinase inhibitor is crucial for its safety and efficacy. The following table summarizes the inhibitory potency of **Envudeucitinib** (ESK-001) against TYK2 and other JAK family kinases in human whole blood assays.

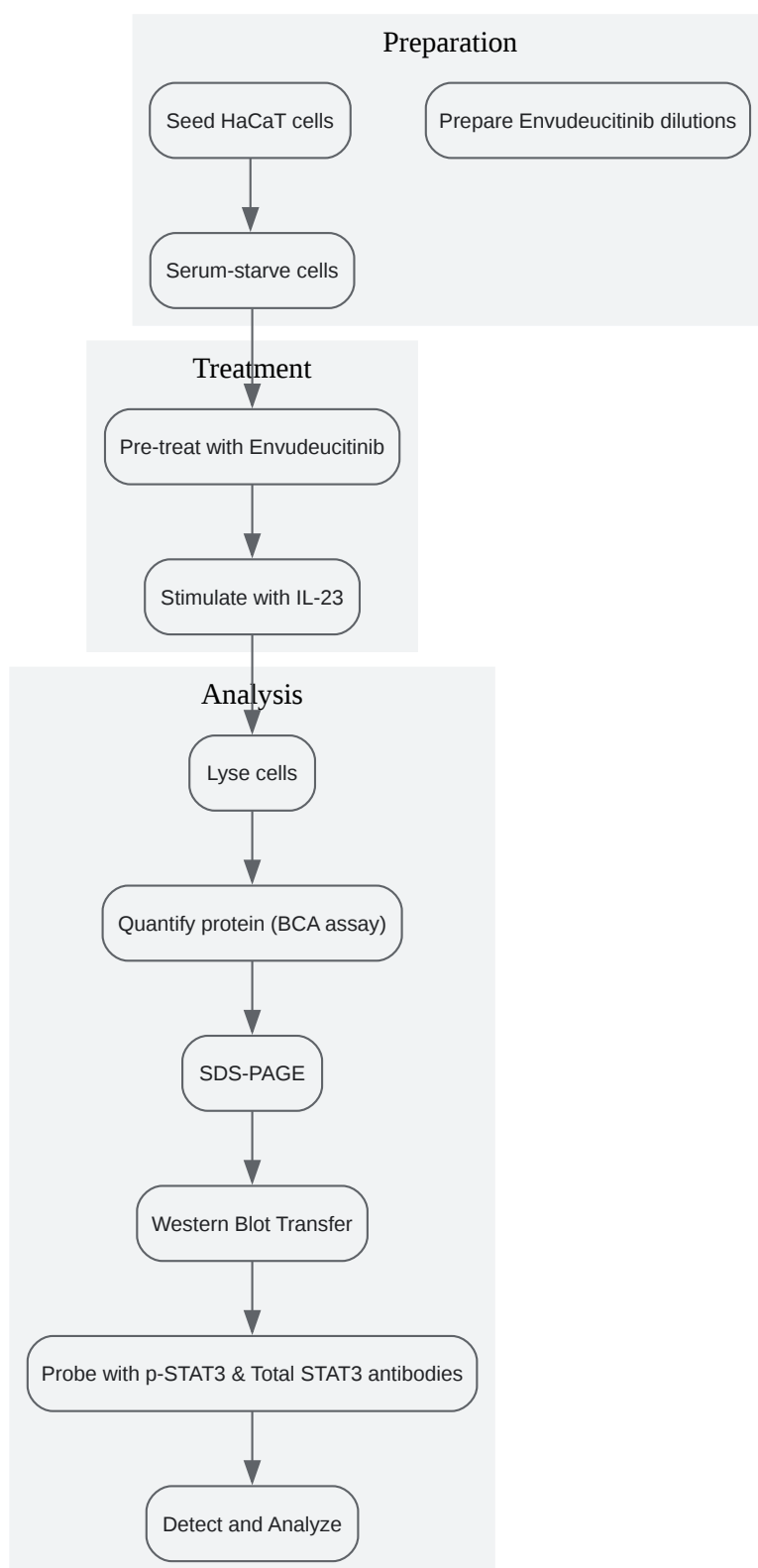
Kinase Target	Assay Type	Cytokine Stimulant	Envudeucitinib (ESK-001) IC50 (nM)	Reference(s)
TYK2	STAT Phosphorylation	IFN α	104	[8] [9] [10]
TYK2	STAT Phosphorylation	IL-12	149	[8] [9] [10]
JAK1/JAK3	STAT Phosphorylation	IL-2	>30,000	[8] [9] [10]
JAK2	STAT Phosphorylation	TPO	>30,000	[8] [9] [10]

Experimental Protocols & Troubleshooting Guides

Western Blot Analysis of STAT3 Phosphorylation

This protocol is designed to assess the inhibitory effect of **Envudeucitinib** on IL-23-induced STAT3 phosphorylation in HaCaT cells.

Experimental Workflow Diagram:



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Caption: Workflow for STAT3 Phosphorylation Western Blot.

Detailed Protocol:

- Cell Culture and Plating:
 - Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
 - Seed 1×10^6 cells per well in 6-well plates and allow them to adhere overnight.
- Serum Starvation:
 - The following day, replace the culture medium with serum-free DMEM and incubate for 4-6 hours.
- Inhibitor Treatment:
 - Prepare a 10 mM stock solution of **Envudeucitinib** in DMSO.
 - Dilute the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
 - Pre-treat the cells with the **Envudeucitinib** dilutions for 1-2 hours. Include a DMSO vehicle control.
- Cytokine Stimulation:
 - Stimulate the cells with 50 ng/mL of recombinant human IL-23 for 15-30 minutes at 37°C. [\[15\]](#)[\[16\]](#)[\[17\]](#) Include an unstimulated control.
- Cell Lysis:
 - Aspirate the medium and wash the cells once with ice-cold PBS.
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification:

- Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
 - Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using an ECL substrate.
 - Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β -actin).

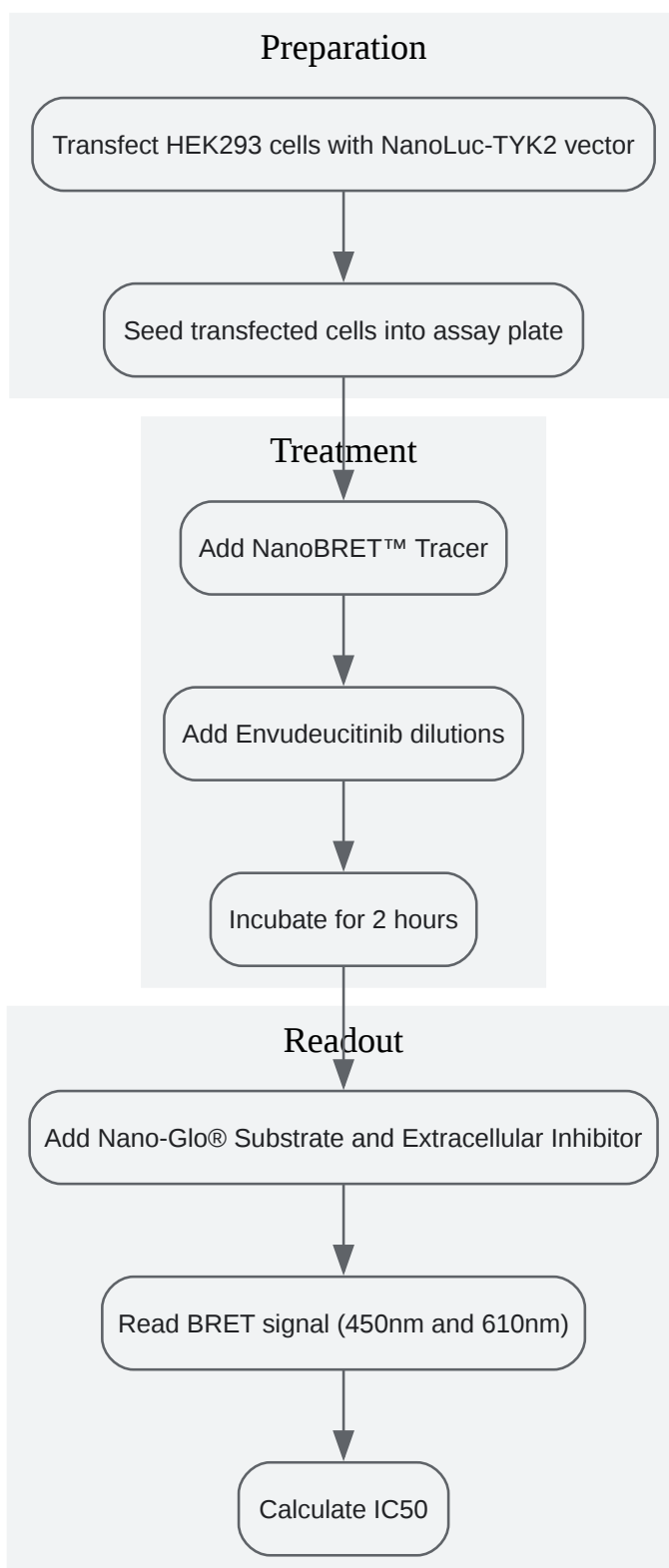
Troubleshooting Guide: STAT3 Phosphorylation Western Blot

Problem	Possible Cause(s)	Recommended Solution(s)
No or weak p-STAT3 signal in positive control (IL-23 stimulated, no inhibitor)	- Inactive IL-23- Suboptimal stimulation time- Phosphatase activity during lysis- Low protein load	- Use a fresh aliquot of IL-23 and verify its activity.- Perform a time-course experiment (5, 15, 30, 60 min) to determine peak phosphorylation.- Ensure fresh phosphatase inhibitors are added to the lysis buffer.- Increase the amount of protein loaded per lane.
High background	- Blocking agent is inappropriate (e.g., milk for phospho-antibodies)- Antibody concentration is too high- Insufficient washing	- Use 5% BSA in TBST for blocking, as milk contains phosphoproteins that can cause background.- Titrate the primary and secondary antibody concentrations.- Increase the number and duration of washes with TBST.
Inconsistent results between experiments	- Variation in cell confluency or passage number- Inconsistent inhibitor preparation or incubation time	- Standardize cell seeding density and use cells within a consistent passage range.- Prepare fresh inhibitor dilutions for each experiment and ensure precise incubation times.
No inhibition of p-STAT3 by Envudeucitinib	- Envudeucitinib degradation- Incorrect concentration calculation- Cell line is unresponsive	- Use a fresh stock of Envudeucitinib.- Double-check all dilution calculations.- Verify TYK2 expression in your HaCaT cells and confirm that they respond to IL-23.

NanoBRET™ Target Engagement Assay

This assay quantitatively measures the binding of **Envudeucitinib** to TYK2 in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-TYK2 fusion protein (donor) and a fluorescent tracer that binds to the TYK2 active site (acceptor). A test compound that binds to TYK2 will displace the tracer, leading to a decrease in the BRET signal.

Experimental Workflow Diagram:



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Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Detailed Protocol (based on Promega's protocol):[\[12\]](#)[\[18\]](#)[\[19\]](#)

- Cell Transfection and Plating:
 - Co-transfect HEK293 cells with the NanoLuc-TYK2 fusion vector and a transfection carrier DNA at a 1:9 ratio using FuGene HD.
 - Incubate for 20-24 hours.
 - Resuspend the transfected cells in Opti-MEM and seed them into a 96-well or 384-well white assay plate.
- Compound and Tracer Addition:
 - Prepare serial dilutions of **Envudeucitinib** in Opti-MEM.
 - Add the **Envudeucitinib** dilutions to the wells.
 - Add the NanoBRET™ Tracer K-10 (at the recommended final concentration) to all wells.
- Equilibration:
 - Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound to reach binding equilibrium.
- Signal Detection:
 - Add the NanoBRET™ Nano-Glo® Substrate and the extracellular NanoLuc® inhibitor to all wells.
 - Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).
- Data Analysis:
 - Calculate the BRET ratio (Acceptor Emission / Donor Emission).

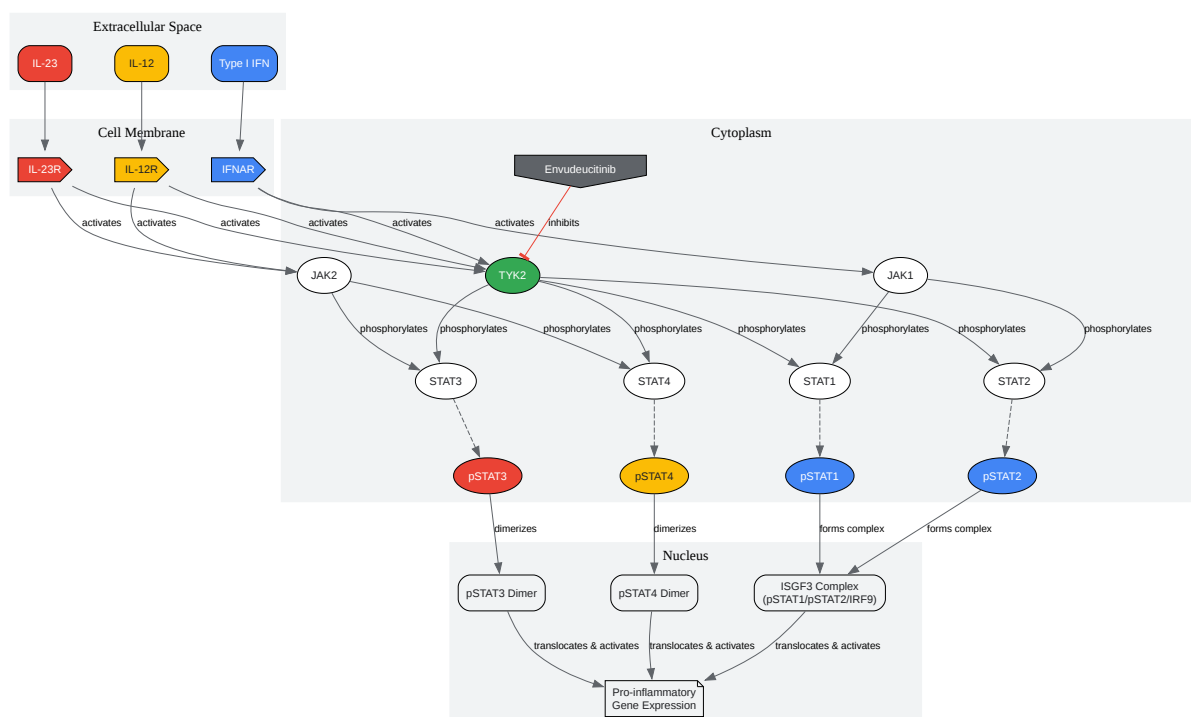
- Plot the BRET ratio against the logarithm of the **Envudeucitinib** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting Guide: NanoBRET™ Assay

Problem	Possible Cause(s)	Recommended Solution(s)
Low BRET signal	- Low transfection efficiency- Incorrect tracer concentration- Insufficient NanoLuc-TYK2 expression	- Optimize transfection conditions (DNA amount, transfection reagent).- Verify the tracer concentration is appropriate for the assay window.- Confirm expression of the NanoLuc-TYK2 fusion protein by Western blot.
High variability between replicate wells	- Inconsistent cell seeding- Inaccurate pipetting of compound or tracer	- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and careful pipetting techniques.
No dose-response with Envudeucitinib	- Compound is inactive or degraded- Compound is not cell-permeable- Incorrect assay setup	- Use a fresh stock of Envudeucitinib.- Confirm the cell permeability of Envudeucitinib.- Include a known TYK2 inhibitor as a positive control to validate the assay.

Signaling Pathway Diagram

The following diagram illustrates the central role of TYK2 in mediating signals from key cytokines. **Envudeucitinib**'s inhibition of TYK2 blocks the subsequent phosphorylation of STAT proteins and the transcription of pro-inflammatory genes.



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Caption: TYK2-Mediated Signaling Pathways and Inhibition by **Envudeucitinib**.

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